molecular formula C10H13ClN2O2 B160624 tert-Butyl (4-chloropyridin-2-yl)carbamate CAS No. 130721-78-7

tert-Butyl (4-chloropyridin-2-yl)carbamate

Cat. No. B160624
M. Wt: 228.67 g/mol
InChI Key: ATOQLEMIFREXLS-UHFFFAOYSA-N
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Description

“tert-Butyl (4-chloropyridin-2-yl)carbamate” is a chemical compound . It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .


Synthesis Analysis

The synthesis of “tert-Butyl (4-chloropyridin-2-yl)carbamate” involves several steps . One method involves the use of hydrogen chloride in 1,4-dioxane at 20℃ for 18 hours . Another method involves the use of trifluoroacetic acid in dichloromethane at 20℃ .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (4-chloropyridin-2-yl)carbamate” is C10H13ClN2O2 .


Chemical Reactions Analysis

“tert-Butyl (4-chloropyridin-2-yl)carbamate” can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .


Physical And Chemical Properties Analysis

“tert-Butyl (4-chloropyridin-2-yl)carbamate” has a molecular weight of 228.68 . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 282.2±25.0 °C at 760 mmHg . The compound is soluble with a solubility of 0.372 mg/ml; 0.00162 mol/l .

Scientific Research Applications

Synthesis Techniques

  • A palladium-catalyzed amination process facilitates the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones using tert-butyl (2-chloropyridin-3-yl)carbamate, providing a versatile method for creating complex organic structures (Scott, 2006).

Structural Analysis

  • The chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, exhibit unique crystal structures featuring hydrogen and halogen bonds, demonstrating their importance in the study of molecular interactions (Baillargeon et al., 2017).
  • Structural characteristics of carbamate derivatives, like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, are explored through X-ray diffraction, revealing insights into molecular environments and interactions (Das et al., 2016).

Photoredox Catalysis

  • Photoredox catalysis using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate demonstrates a novel approach for synthesizing 3-aminochromones, highlighting the potential of photocatalyzed processes in organic chemistry (Wang et al., 2022).

Chemical Reactions and Interactions

  • Research on tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, a similar compound, informs about the role of hydrogen bonds in molecular structure and arrangement (Baillargeon et al., 2014).
  • Studies on tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate provide insights into the rhodium-catalyzed enantioselective addition of arylboronic acids, a key reaction in organic synthesis (Storgaard & Ellman, 2009).

Synthesis of Specific Compounds

  • Synthesis of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, an all-cis trisubstituted pyrrolidin-2-one, illustrates the chemical versatility and potential applications of tert-butyl carbamate derivatives (Weber et al., 1995).

Green Chemistry

  • Microwave-assisted synthesis using tert-butyl substituted carbamates, like 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives, demonstrates advancements in green chemistry for the development of antimicrobial agents (Pujari et al., 2019).

Safety And Hazards

“tert-Butyl (4-chloropyridin-2-yl)carbamate” is associated with certain hazards. The safety information includes signal word: Warning, hazard statements: H302-H317 , and precautionary statements: P280 .

properties

IUPAC Name

tert-butyl N-(4-chloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOQLEMIFREXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363969
Record name tert-Butyl (4-chloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-chloropyridin-2-yl)carbamate

CAS RN

130721-78-7
Record name tert-Butyl (4-chloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-chloropyridin-2-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CA Blum, T Caldwell, X Zheng… - Journal of medicinal …, 2010 - ACS Publications
… To a stirred solution of tert-butyl 4-chloropyridin-2-yl carbamate (48) (19.5 g, 0.085 mol) in THF (400 mL) at −78 C was added dropwise n-butyllithium (2.5 M in hexanes, 80 mL, 0.20 mol)…
Number of citations: 45 pubs.acs.org

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